molecular formula C9H8IN3 B11841663 3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11841663
M. Wt: 285.08 g/mol
InChI Key: QWFWQDDDOMSMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound offered for research purposes. It belongs to the 1,2,4-triazolo[4,3-a]pyridine family, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Members of this heterocyclic class have been extensively investigated as potential therapeutic agents, displaying antifungal , antibacterial , antidepressant , and anticonvulsant properties . Furthermore, derivatives have been identified as inhibitors for various enzymes and receptors, such as polo-like kinase 1 (Plk1) , myeloperoxidase , and adenosine receptors , highlighting the scaffold's significance in drug discovery. The structural motif is also recognized for its ability to act as a bi- or tridentate ligand, forming coordination complexes with metal ions for applications in catalysis or as chemosensors . The specific 3-cyclopropyl and 7-iodo substitutions on this core structure may be utilized by researchers to explore structure-activity relationships (SAR), develop new synthetic methodologies, or create targeted molecular probes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8IN3

Molecular Weight

285.08 g/mol

IUPAC Name

3-cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C9H8IN3/c10-7-3-4-13-8(5-7)11-12-9(13)6-1-2-6/h3-6H,1-2H2

InChI Key

QWFWQDDDOMSMQC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C3N2C=CC(=C3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Another method involves the use of heterocyclic hydrazones or hydrazides as precursors, although these methods may involve the use of toxic reagents such as phosphorus oxychloride and lead tetra-acetate .

Industrial Production Methods

Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while cyclization reactions can produce different heterocyclic compounds .

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of triazolo[4,3-a]pyridines, including 3-cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine, as candidates for antimalarial drug development. In silico studies and subsequent in vitro evaluations have shown promising results against Plasmodium falciparum, indicating that modifications to the triazolo-pyridine scaffold can yield compounds with enhanced antimalarial properties .

Cancer Treatment

The compound has been investigated for its ability to inhibit bromodomains, which are implicated in various cancers. Bromodomain inhibitors are being explored for their potential to treat proliferative disorders and inflammatory conditions. The structural properties of this compound make it a suitable candidate for further development as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with potentially enhanced biological activity. For instance:

Derivative Biological Activity
7-Chloro-[1,2,4]triazolo[4,3-a]pyridineAnticancer properties
Sulfonamide derivativesAntimalarial activity

These derivatives are synthesized through modifications to the core structure to enhance solubility and bioavailability while retaining or improving efficacy against targeted diseases .

Case Study 1: Antimalarial Screening

A study involving a library of [1,2,4]triazolo[4,3-a]pyridines identified several compounds with IC50 values in the low micromolar range against Plasmodium falciparum. The promising candidates from this screening included derivatives closely related to this compound which were further evaluated for their mechanisms of action and pharmacokinetic profiles .

Case Study 2: Bromodomain Inhibition

Another research effort focused on the inhibition of bromodomain-containing proteins using substituted triazolo-pyridines. The study demonstrated that certain modifications to the triazolo scaffold could significantly enhance binding affinity to bromodomains associated with tumor growth and inflammation. This positions compounds like this compound as crucial candidates for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of [1,2,4]triazolo[4,3-a]pyridine derivatives are heavily dependent on substituent variations at positions 3 and 6. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparison

Compound Name R³ Substituent R⁷ Substituent Key Applications Potency/Notes References
3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine Cyclopropyl Iodo mGluR2 PAM High selectivity for mGluR2; improved stability due to cyclopropyl
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Difluoromethyl Carboxylic acid Pharmaceutical intermediates Functionalized for further derivatization; no direct receptor activity reported
7-Trifluoromethyl derivatives (Liu et al.) Variable (e.g., alkyl, aryl) Trifluoromethyl Herbicidal agents EC₅₀ values < 10 μg/mL against broadleaf weeds
Unsubstituted [1,2,4]triazolo[4,3-a]pyridine H H Scaffold for drug discovery Low intrinsic activity; requires functionalization

Key Findings

  • Substituent Effects on mGluR2 Modulation: The cyclopropyl group at position 3 enhances metabolic stability compared to bulkier alkyl or aryl groups, as seen in patent WO 2015032790 A1 .
  • Divergent Applications :

    • Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at position 7 exhibit herbicidal activity, as demonstrated in Liu et al.'s 3D-QSAR study .
    • Neutral or electron-donating groups (e.g., cyclopropyl, difluoromethyl) favor neurological applications, particularly mGluR2 modulation .

Biological Activity

3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the triazolo-pyridine class, characterized by its unique structure which includes a cyclopropyl group and an iodine atom. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈IN₃
  • Molecular Weight : 285.08 g/mol
  • CAS Number : 1057393-49-3

The presence of both the cyclopropyl group and iodine distinguishes this compound from other related triazolo-pyridines, potentially contributing to its unique biological properties .

1. Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Recent studies have highlighted the role of compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold as inhibitors of IDO1, an enzyme implicated in cancer immunotherapy. The inhibition of IDO1 can enhance immune responses against tumors. For instance, a structure-based virtual screening identified derivatives that showed improved potency against IDO1 with sub-micromolar IC50 values .

CompoundIC50 (μM)Cell Viability (%) at 10 μM
Compound A0.9 ± 0.0264 ± 8
Compound B1.8 ± 0.255 ± 6
Compound C2.6 ± 0.535 ± 6

The above table summarizes the potency of various derivatives in inhibiting IDO1 while assessing their cytotoxicity in A375 cell lines at a concentration of 10 μM .

2. Anticancer Properties

Several studies have reported that triazolo-pyridine derivatives exhibit significant anticancer activities across various cancer types. For example, compounds derived from this scaffold have been evaluated for their effects on breast cancer and non-small cell lung cancer (NSCLC). The mechanism often involves modulation of key proteins involved in tumorigenesis .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyridine derivatives is closely linked to their chemical structure. SAR studies have indicated that substituents at specific positions on the triazole ring can significantly influence both potency and selectivity against target enzymes like IDO1.

Key Findings:

  • Hydrophobic Substituents : The presence of hydrophobic groups enhances interaction with target proteins.
  • Iodine Substitution : The iodine atom at position 7 plays a crucial role in binding affinity and biological activity.
  • Cyclopropyl Group : This feature may contribute to the compound's unique pharmacological profile .

Case Study: Compound Efficacy in Cancer Models

In a recent study involving various [1,2,4]triazolo[4,3-a]pyridine derivatives:

  • Objective : To evaluate the anticancer efficacy in vitro.
  • Methodology : Compounds were tested against multiple cancer cell lines including A375 (melanoma) and HGC-27 (gastric cancer).
  • Results : Selected compounds demonstrated significant cytotoxicity with IC50 values ranging from sub-micromolar to low micromolar concentrations.

The findings underscore the potential of these compounds as therapeutic agents in cancer treatment .

Q & A

Q. What are the common synthetic routes for 3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines to form intermediates .
  • Step 2 : Cyclization using oxidizing agents like PhI(OAc)₂ or NaOCl (for greener approaches) to form the triazolopyridine core .
  • Step 3 : Halogenation (iodine introduction) via electrophilic substitution or transition metal-catalyzed coupling. The cyclopropyl group may be introduced via nucleophilic substitution or cross-coupling reactions, as seen in analogous cyclopropane-containing triazolopyridines .
  • Optimization : Reaction parameters (temperature, solvent, catalyst) must be adjusted to enhance yield and purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring fusion (e.g., cyclopropyl protons at δ 1.0–2.0 ppm, iodine’s deshielding effects) .
  • HRMS-ESI : To verify molecular weight and isotopic patterns (iodine’s distinct isotopic signature) .
  • X-ray Crystallography : For definitive spatial arrangement, especially to confirm the cyclopropyl orientation and iodine substitution pattern .

Q. How do structural features like the cyclopropyl and iodine substituents influence reactivity and biological activity?

  • Cyclopropyl Group : Enhances metabolic stability and influences lipophilicity, potentially improving membrane permeability .
  • Iodine Substituent : Increases molecular weight and polarizability, facilitating halogen bonding with biological targets (e.g., enzyme active sites) .
  • Comparative Analysis : Analogous compounds (e.g., bromine-substituted triazolopyridines) show reduced binding affinity compared to iodine, highlighting its role in target interaction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Step 1 : Synthesize derivatives with varied substituents (e.g., replacing iodine with Br, Cl, or modifying the cyclopropyl group) .
  • Step 2 : Screen against target enzymes (e.g., IDO, RBP4) using enzymatic assays .
  • Step 3 : Use 3D-QSAR or CoMFA models to correlate structural features (e.g., halogen size, cyclopropyl orientation) with activity .
  • Example : In herbicidal SAR studies, chloro and trifluoromethyl groups enhanced activity, suggesting similar optimization strategies .

Q. What mechanistic insights exist regarding its interaction with biological targets?

  • Enzyme Inhibition : The iodine atom may form halogen bonds with residues in hydrophobic pockets (e.g., Arg121 in RBP4), stabilizing inhibitor-target complexes .
  • Immunomodulation : Analogous triazolopyridines inhibit IDO, a key enzyme in immune regulation. Competitive binding assays and kinetic studies (e.g., IC₅₀ determination) are used to validate this .
  • Pathway Analysis : Transcriptomic profiling can identify downstream effects, such as altered cytokine expression in immune cells .

Q. What computational methods are suitable for studying its binding modes?

  • Molecular Docking : Use tools like AutoDock Vina to predict interactions with targets (e.g., RBP4’s β-ionone pocket) .
  • MD Simulations : Simulate binding stability over 100+ ns to assess halogen bond persistence and conformational flexibility .
  • DFT Calculations : Analyze electronic properties (e.g., iodine’s σ-hole) to rationalize binding affinity trends .

Q. How should researchers address contradictory data in biological activity reports?

  • Case Study : If one study reports potent IDO inhibition while another shows weak activity:
    • Variable Testing : Re-evaluate assay conditions (e.g., pH, cofactors) that may affect iodine’s reactivity .
    • Structural Confirmation : Ensure compound purity via HPLC and crystallography to rule out isomer interference .
    • Meta-Analysis : Compare with structurally similar compounds (e.g., 8-bromo derivatives) to identify substituent-specific trends .

Q. What strategies optimize synthetic yield and scalability?

  • Green Chemistry : Replace toxic oxidants (e.g., Cr(VI)) with NaOCl in ethanol, achieving >70% yield with minimal waste .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 min for cyclization steps) while maintaining yield .
  • Flow Reactors : Scale up halogenation steps using continuous flow systems to improve safety and reproducibility .

Q. How are biological activity screens designed for this compound?

  • In Vitro Assays :
    • Enzymatic Inhibition : Measure IC₅₀ against IDO using kynurenine detection via HPLC .
    • Antifungal Activity : Use broth microdilution assays (MIC determination) against Candida spp. .
  • In Vivo Models : Test herbicidal efficacy in plant growth chambers (e.g., inhibition of Echinochloa crusgalli at 37.5 g/ha) .

Q. What are the stability considerations under experimental conditions?

  • Thermal Stability : Assess via TGA/DSC to determine decomposition thresholds (e.g., cyclopropyl ring stability up to 150°C) .
  • Photodegradation : Monitor iodine loss under UV light using LC-MS; store compounds in amber vials .
  • pH Sensitivity : Test solubility and integrity in buffers (pH 3–9) to guide formulation for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.